1-Bromo-2-methylpentane

Catalog No.
S750219
CAS No.
25346-33-2
M.F
C6H13Br
M. Wt
165.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-methylpentane

CAS Number

25346-33-2

Product Name

1-Bromo-2-methylpentane

IUPAC Name

1-bromo-2-methylpentane

Molecular Formula

C6H13Br

Molecular Weight

165.07 g/mol

InChI

InChI=1S/C6H13Br/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3

InChI Key

GSYMWZIKZUHBKV-UHFFFAOYSA-N

SMILES

CCCC(C)CBr

Synonyms

2-METHYLPENTYL BROMIDE

Canonical SMILES

CCCC(C)CBr

1-Bromo-2-methylpentane (CAS 25346-33-2) is a branched primary alkyl halide utilized extensively as a precision alkylating agent in organic synthesis and pharmaceutical manufacturing. Featuring a boiling point of 141–144 °C and a density of 1.169 g/cm³, this compound provides a stable, process-friendly liquid profile for standard reactor conditions . Unlike simpler straight-chain halocarbons, its specific beta-methyl branching imparts unique steric properties, making it an essential precursor for introducing the 2-methylpentyl moiety into complex active pharmaceutical ingredients (APIs) and specialty agrochemicals where exact lipophilicity and spatial geometry are required.

Procurement substitution with unbranched primary halides (e.g., 1-bromohexane or 1-bromopentane) or tertiary isomers (e.g., 2-bromo-2-methylpentane) fundamentally alters reaction pathways and final product efficacy. Straight-chain analogs undergo SN2 reactions significantly faster due to the lack of steric hindrance, but they fail to deliver the critical 2-methylpentyl group required for specific receptor binding in downstream APIs [1]. Conversely, substituting with the tertiary isomer, 2-bromo-2-methylpentane, shifts the reaction mechanism from nucleophilic substitution (SN2) to elimination (E2/E1), resulting in massive yield losses due to alkene byproduct formation [2]. Therefore, 1-bromo-2-methylpentane is strictly required when high-yield substitution of a sterically specific branched chain is necessary.

SN2 Reaction Kinetics and Steric Control

The beta-methyl group in 1-bromo-2-methylpentane provides significant steric hindrance compared to straight-chain primary halides. In standard bimolecular nucleophilic substitution (SN2) environments, 1-bromo-2-methylpentane reacts considerably slower than 1-bromopentane or 1-bromohexane [1]. This controlled reaction rate prevents thermal runaways and minimizes over-alkylation side reactions when reacting with polyfunctional nucleophiles, ensuring higher purity of the mono-alkylated target compound [2].

Evidence DimensionRelative SN2 Reaction Rate
Target Compound Data1-Bromo-2-methylpentane (Slower, sterically controlled SN2 kinetics)
Comparator Or Baseline1-Bromopentane (Faster, unhindered SN2 kinetics)
Quantified DifferenceSignificant reduction in SN2 rate constant due to beta-carbon branching
ConditionsStandard bimolecular nucleophilic substitution with limited nucleophile concentration

A controlled, slower reaction rate is critical for preventing over-alkylation and managing exotherms in large-scale pharmaceutical syntheses.

Chemoselectivity: Substitution vs. Elimination Yields

When synthesizing complex branched molecules, the choice of halide isomer dictates the dominant reaction pathway. 1-Bromo-2-methylpentane, as a primary halide, predominantly undergoes SN2 substitution when treated with standard nucleophiles [1]. If a buyer attempts to use the tertiary isomer, 2-bromo-2-methylpentane, the steric bulk at the alpha-carbon heavily favors the E2 elimination pathway, converting the starting material into alkene byproducts rather than the desired substituted product .

Evidence DimensionDominant Reaction Pathway
Target Compound Data1-Bromo-2-methylpentane (Favors SN2 substitution)
Comparator Or Baseline2-Bromo-2-methylpentane (Favors E2/E1 elimination)
Quantified DifferencePrimary structure prevents carbocation-mediated elimination, preserving substitution yields
ConditionsReaction with moderate to strong nucleophiles/bases

Ensures high atom economy and target yield, preventing the costly loss of precursor to unusable alkene byproducts.

Thermal Processability and Reflux Capability

Thermal properties directly impact the scalability of alkylation reactions. 1-Bromo-2-methylpentane exhibits a boiling point of 141–144 °C, which is notably higher than that of shorter-chain analogs like 1-bromopentane (130 °C) . This elevated boiling point allows chemists to run reactions at higher reflux temperatures under standard atmospheric pressure, accelerating the kinetics of difficult cross-coupling or substitution reactions without the need for specialized pressurized reactors .

Evidence DimensionBoiling Point / Maximum Atmospheric Reflux Temperature
Target Compound Data141–144 °C
Comparator Or Baseline1-Bromopentane (~130 °C)
Quantified Difference+11 to +14 °C higher thermal window
ConditionsStandard atmospheric pressure (760 mmHg)

Enables higher-temperature refluxing to drive difficult reactions to completion without investing in high-pressure reactor infrastructure.

Pharmaceutical API Alkylation

Ideal for introducing the specific 2-methylpentyl moiety into drug candidates where the exact steric bulk and lipophilicity of the beta-branched chain are required for target receptor binding, avoiding the rapid over-alkylation seen with straight-chain halides .

Organometallic Precursor Synthesis

Highly suited for the preparation of specialized Grignard (R-MgBr) or organolithium reagents. Its primary halide nature prevents the rapid elimination side-reactions that destroy yields when attempting to form organometallics from tertiary isomers like 2-bromo-2-methylpentane[1].

Agrochemical and Fragrance Manufacturing

Chosen as a building block when the final molecule requires a specific branched architecture to achieve desired volatility, olfactory profile, or environmental degradation rates that straight-chain analogs cannot provide .

XLogP3

3.2

Other CAS

25346-33-2

General Manufacturing Information

Pentane, 1-bromo-2-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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